Superior Scaffold for Potent and Selective β3-Adrenoceptor Agonists
Derivatives of 1,2,3,4-tetrahydroisoquinolin-6-ol were synthesized and evaluated for their agonist activity at human β1, β2, and β3 adrenoceptors. The non-halogen-substituted 6-ol derivatives (compounds 8 and 10) were identified as potent, selective, nearly full agonists for β3-AR [1].
| Evidence Dimension | β3-Adrenoceptor Agonist Potency and Selectivity |
|---|---|
| Target Compound Data | Potent, selective, nearly full agonists for β3-AR (compounds 8 and 10 from the series) |
| Comparator Or Baseline | Trimetoquinol (TMQ) and 3',5'-diiodo-TMQ. TMQ is a nonselective β-AR agonist, while 3',5'-diiodo-TMQ shows β3-AR selectivity. Halogen substitution in ring A reduced potency or intrinsic activity on β3-AR. |
| Quantified Difference | The 6-hydroxy scaffold without halogen substitution in ring A yields potent, selective, nearly full β3-AR agonists, whereas the parent TMQ is nonselective and halogenated analogs show reduced activity. |
| Conditions | Human β1-, β2-, and β3-ARs expressed in Chinese hamster ovary (CHO) cells |
Why This Matters
This demonstrates that the 6-hydroxy-THIQ core is a privileged scaffold for developing selective β3-AR agonists, a key target for treating obesity and type II diabetes, providing a defined starting point for medicinal chemistry optimization.
- [1] He Y, Nikulin VI, Vansal SS, Feller DR, Miller DD. Synthesis and human beta-adrenoceptor activity of 1-(3,5-diiodo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ol derivatives in vitro. J Med Chem. 2000;43(4):591-598. View Source
